2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-9-2-3-11-12(6-9)28-17(19-11)20-13(25)8-27-16-21-14-10(15(26)22-16)7-18-23(14)4-5-24/h2-3,6-7,24H,4-5,8H2,1H3,(H,19,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMMWKVKNGXSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer potential. For instance, a related pyrazolo[3,4-d]pyrimidine derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50: 9.20 µM) as a positive control . This suggests that similar derivatives may possess potent anticancer properties.
Flow cytometric analysis has shown that these compounds can induce apoptosis in cancer cells. For example, treatment with the compound at concentrations ranging from 2.0 to 4.0 µM resulted in a notable increase in apoptotic cells in A549 cell lines, with sub-G1 peaks indicating cell death . The apoptotic effect is thought to be mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For instance:
| Compound | Structural Modification | IC50 (µM) | Cell Line |
|---|---|---|---|
| 1a | Parent Compound | 2.24 | A549 |
| 1d | Modified Scaffold | 1.74 | MCF-7 |
| 1e | Altered Functional Group | Higher IC50 | Various |
These findings suggest that specific functional groups and structural arrangements are critical for enhancing anticancer efficacy.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, although specific data on the compound remains limited.
Case Studies
A notable case study involved the synthesis and testing of several pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines including HepG2 (hepatoma), MCF-7 (breast), and PC-3 (prostate). The results demonstrated that compounds with specific substitutions on the pyrazolo ring showed enhanced cytotoxicity compared to standard treatments .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Observations:
Core Modifications: The target compound retains the pyrazolo-pyrimidinone core but lacks the thiazolo ring fusion seen in other derivatives (e.g., compounds from ), which may reduce steric hindrance and improve target binding . Compared to the 2,3-dimethylphenyl substituent in the analog from , the 2-hydroxyethyl group in the target compound likely improves aqueous solubility, a critical factor for drug-likeness .
In contrast, the thienyl acetamide group in ’s compound offers electronic diversity but may reduce metabolic stability due to the reactive thiophene ring .
Synthetic Pathways: Both the target compound and its analogs (e.g., and ) utilize polyphosphoric acid-mediated cyclization, a method known for high yields but requiring careful neutralization to avoid decomposition .
Quantitative Similarity Analysis
Shape-Tanimoto (ST) coefficients and other similarity metrics (e.g., Tanimoto) are commonly used to quantify structural resemblance . While exact ST values for the target compound are unavailable, qualitative comparisons highlight:
- High similarity (ST > 0.7) with ’s compound due to shared pyrazolo-pyrimidinone cores and thioether linkages.
- Moderate similarity (ST ~ 0.5) with thiazolo-fused derivatives () due to divergent core structures .
Contradictions and Limitations
- emphasizes that similarity coefficients like Tanimoto are context-dependent; for example, the target compound’s hydroxyethyl group may disproportionately influence solubility compared to structural analogs, necessitating activity-specific metrics .
- Synthetic methods () may introduce variability in purity, complicating direct pharmacological comparisons .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reaction of pyrazolo-pyrimidine precursors with thioacetamide derivatives under reflux conditions in ethanol or DMF .
- Acylation : Introduction of the acetamide group via coupling reagents, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation . Key conditions to optimize include temperature (60–100°C), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., triethylamine for acylation) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the pyrazolo-pyrimidine and benzothiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration, as demonstrated in structurally related pyrazolo-pyrimidine derivatives .
Q. What are the key functional groups influencing this compound’s bioactivity?
- Thioether linkage : Enhances membrane permeability and redox stability compared to ether analogs .
- Acetamide group : Facilitates hydrogen bonding with biological targets (e.g., kinase active sites) .
- Pyrazolo-pyrimidine core : Mimics purine bases, enabling potential inhibition of nucleotide-binding enzymes .
Q. What stability considerations are crucial during storage and handling?
- pH sensitivity : Degradation occurs under strongly acidic/basic conditions; store in neutral buffers .
- Moisture control : Hygroscopic thioether and amide groups necessitate desiccated environments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-hydroxyethyl vs. 4-chlorophenyl in analogs) to identify bioactivity drivers .
- Assay standardization : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain conflicting IC50 values; validate under uniform protocols .
- Metabolic stability screening : Use liver microsome assays to rule out pharmacokinetic variability .
Q. What strategies improve synthetic yield without compromising purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity in pyrazolo-pyrimidine formation .
- Stepwise monitoring : Employ TLC or HPLC to isolate intermediates (e.g., thiolated precursors) before acylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of hydrophobic intermediates .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR), prioritizing residues like Lys721 for mutagenesis validation .
- QSAR modeling : Correlate substituent electronegativity (e.g., 6-methylbenzothiazole) with inhibitory potency against cancer cell lines .
Q. What experimental designs elucidate the mechanism of action in complex biological systems?
- Pull-down assays with biotinylated probes : Identify protein targets in cell lysates .
- Kinase profiling panels : Screen against 100+ kinases to pinpoint selectivity (e.g., FLT3 inhibition over VEGFR) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of bound proteins .
Data Contradiction Analysis
Q. How to address inconsistent reports on anticancer efficacy between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .
- Metabolite identification : Use LC-MS to detect inactive derivatives (e.g., glucuronidated forms) that reduce in vivo activity .
Q. Why do structural analogs show divergent activity against the same target?
- Conformational analysis : Compare crystal structures (e.g., ) to assess steric hindrance differences at the binding site .
- Electrostatic potential mapping : Variations in benzothiazole substituents (e.g., 6-methyl vs. 4-fluorophenyl) alter charge distribution and binding affinity .
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